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Compound of Interest

Compound Name: 1-lodo-2-methyl-3-nitrobenzene

Cat. No.: B091180

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-lodo-2-methyl-3-nitrobenzene is a substituted aromatic compound with the chemical
formula C7HeINO:2. Its structure, featuring an iodine atom, a methyl group, and a nitro group on
a benzene ring, makes it a versatile intermediate in organic synthesis. The presence of these
functional groups at specific positions (ortho, meta, and para to each other) imparts unique
reactivity, making it a valuable building block for the synthesis of more complex molecules,
particularly in the fields of medicinal chemistry and materials science. This technical guide
provides a comprehensive review of the available literature on 1-lodo-2-methyl-3-
nitrobenzene, focusing on its chemical properties, synthesis, potential applications, and safety
information.

Chemical and Physical Properties

1-lodo-2-methyl-3-nitrobenzene is a solid at room temperature. While extensive experimental
data on its physical properties are not readily available in the public domain, key identifiers and
basic properties have been compiled from various chemical supplier databases.
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Property Value Source
CAS Number 41252-98-6 [1][2][3]
Molecular Formula C7HsINO2 [1][3]
Molecular Weight 263.03 g/mol [11[3]

1-iodo-2-methyl-3-
IUPAC Name _ [4]
nitrobenzene

Physical Form Solid [4]

Purity >98% (typical) [31[4]

Keep in a dark place, sealed in
Storage [4]
dry, room temperature.

Synthesis

The primary synthetic route to 1-lodo-2-methyl-3-nitrobenzene involves a Sandmeyer-type
reaction, starting from the corresponding aniline derivative, 2-methyl-3-nitroaniline. The
synthesis proceeds via two key steps: diazotization of the amine, followed by the introduction of
iodine. While a specific, detailed experimental protocol for 1-lodo-2-methyl-3-nitrobenzene is
not extensively documented in peer-reviewed journals, the procedure can be reliably inferred
from established methods for analogous compounds.[5][6][7] A patent application mentions the
diazotization of 2-methyl-3-nitroaniline, confirming the feasibility of this starting material.[3]

Experimental Protocol: Synthesis of 1-lodo-2-methyl-3-
nitrobenzene

The following protocol is a generalized procedure based on the synthesis of similar iodo-nitro-
aromatic compounds.[5][6]

Step 1: Diazotization of 2-Methyl-3-nitroaniline

 In aflask equipped with a mechanical stirrer and a thermometer, suspend 2-methyl-3-
nitroaniline in an agueous solution of a strong mineral acid (e.g., hydrochloric acid or sulfuric
acid).
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e Cool the suspension to 0-5 °C in an ice-salt bath. It is crucial to maintain this low
temperature throughout the reaction.[9]

» Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise to the stirred
suspension. The addition rate should be controlled to keep the temperature below 5 °C.[9]

» After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5
°C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The
reaction mixture should become a clear, yellowish solution.[9]

Step 2: lodination
 In a separate beaker, prepare a solution of potassium iodide (Kl) in water.

e Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with
vigorous stirring. The addition will result in the evolution of nitrogen gas.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
continue stirring until the evolution of nitrogen ceases.

e The crude 1-lodo-2-methyl-3-nitrobenzene will precipitate out of the solution.

o Collect the solid product by vacuum filtration and wash it with cold water to remove any
inorganic salts.

e The crude product can be further purified by recrystallization from a suitable solvent (e.g.,
ethanol) to yield the pure compound.

Synthesis Workflow
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Synthesis of 1-lodo-2-methyl-3-nitrobenzene
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Caption: A logical workflow for the synthesis of 1-lodo-2-methyl-3-nitrobenzene.

Applications in Research and Development

1-lodo-2-methyl-3-nitrobenzene serves as a valuable intermediate in organic synthesis, with
potential applications in medicinal chemistry and materials science.[10] The presence of three
distinct functional groups provides multiple reaction sites for further chemical transformations.

» Nitro Group: The nitro group can be readily reduced to an amino group, which is a key
functional group in many pharmaceuticals and bioactive molecules. This transformation
opens up possibilities for the synthesis of a wide range of derivatives.[11]
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 lodine Atom: The iodine atom is an excellent leaving group in various cross-coupling
reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are
fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for the
construction of complex molecular scaffolds.[12][13]

o Methyl Group: The methyl group can influence the electronic properties and steric
environment of the molecule, which can be important for tuning the reactivity and biological
activity of its derivatives.

While specific examples of drugs developed directly from 1-lodo-2-methyl-3-nitrobenzene are
not prominent in the literature, its structural motifs are present in various classes of bioactive
compounds. Nitroaromatic compounds, in general, are used in the synthesis of
pharmaceuticals, agrochemicals, and dyes.[11][14] The bromo-analogue, 1-Bromo-2-methyl-3-
nitrobenzene, is noted as a crucial intermediate for synthesizing various APIs, particularly those
targeting inflammatory and infectious diseases.[11] This suggests that 1-lodo-2-methyl-3-
nitrobenzene could be a valuable precursor for similar applications.

Potential Reaction Pathways
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Caption: Potential reaction pathways for 1-lodo-2-methyl-3-nitrobenzene.

Spectroscopic Data

Experimentally obtained spectroscopic data for 1-lodo-2-methyl-3-nitrobenzene are not
widely available in public databases. However, data for the closely related isomers, 1-iodo-2-
nitrobenzene and 1-iodo-3-nitrobenzene, can provide a useful reference for predicting the
spectral characteristics of the target molecule.

Spectroscopic Data for Related Isomers

IH NMR (300 MHz, CCl4): & 7.99 (d), 7.80 (d),
7.36 (t), 7.29 (t) ppm.[1] 33C NMR: Data
available.[6] MS (GC-MS): Available.[15] FTIR:
Available.[16]

1-lodo-2-nitrobenzene (CAS: 609-73-4)

1H NMR: Data available.[17] 13C NMR: Data
1-lodo-3-nitrobenzene (CAS: 645-00-1) available.[18] MS (GC-MS): m/z 249 (M+), 203,
127, 76, 50.[19] FTIR: Available.[19][20]

Based on the structure of 1-lodo-2-methyl-3-nitrobenzene, the following characteristic peaks
would be expected in its spectra:

* 'H NMR: A singlet for the methyl protons, and signals in the aromatic region for the three
benzene ring protons, with coupling patterns determined by their relative positions.

e 13C NMR: Seven distinct signals corresponding to the seven carbon atoms in the molecule.

» IR Spectroscopy: Characteristic absorption bands for the C-H stretching of the aromatic ring
and the methyl group, C=C stretching of the aromatic ring, and strong symmetric and
asymmetric stretching vibrations of the nitro group (typically around 1530 and 1350 cm™1).
The C-I stretching vibration would appear in the fingerprint region.

o Mass Spectrometry: A molecular ion peak at m/z 263, along with characteristic fragmentation
patterns including the loss of the nitro group and the iodine atom.

Safety Information
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1-lodo-2-methyl-3-nitrobenzene should be handled with care in a laboratory setting. The
following safety information is based on data provided by chemical suppliers.

GHS . Hazard Precautionary
Hazard Class . Signal Word
Pictogram Statements Statements
P261: Avoid
) ) ) H315: Causes breathing
Skin Irritant GHSO07 Warning o )
skin irritation. dust/fume/gas/mi
st/vapours/spray.
P305+P351+P33
8: IF IN EYES:
Rinse cautiously
H319: Causes with water for
Eye Irritant serious eye several minutes.
irritation. Remove contact

lenses, if present
and easy to do.

Continue rinsing.

H335: May

Respiratory ]
cause respiratory

Irritant o
irritation.

Handling Precautions:
o Use in a well-ventilated area, preferably in a fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

e Avoid inhalation of dust and contact with skin and eyes.
 In case of contact, wash the affected area thoroughly with water.

o Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Conclusion

1-lodo-2-methyl-3-nitrobenzene is a valuable chemical intermediate with significant potential
for use in the synthesis of complex organic molecules. Its preparation via the diazotization of 2-
methyl-3-nitroaniline followed by iodination is a well-established synthetic route for analogous
compounds. The presence of reactive nitro and iodo functionalities makes it a versatile building
block for creating diverse molecular architectures, particularly in the fields of medicinal
chemistry and materials science. While detailed experimental data and specific applications in
drug development are not yet widely published, the chemistry of this compound suggests it is a
promising substrate for further research and development. As with all chemical reagents,
appropriate safety precautions should be taken during its handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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